4-[(Ethoxymethyl)sulfanyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxymethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSOCJMUPIHRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Characteristics of 4 Ethoxymethyl Sulfanyl Phenol
Predicted Physicochemical Properties of 4-[(Ethoxymethyl)sulfanyl]phenol
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂S |
| Molecular Weight | 184.26 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
This data is computationally predicted and has not been experimentally verified.
Experimental Physicochemical Properties of 4-(Ethoxymethyl)phenol
| Property | Experimental Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂O₂ | tandfonline.com |
| Molecular Weight | 152.19 g/mol | tandfonline.com |
| Melting Point | 52.0 - 53.0 °C | tandfonline.com |
| Boiling Point | 240.0 - 242.0 °C | tandfonline.com |
Synthesis and Characterization
Plausible Synthetic Pathways
A plausible synthetic route to this compound would likely involve the formation of the thioether bond. One common method for synthesizing aryl thioethers is the reaction of a thiophenol with an alkyl halide. In this case, the synthesis could start from 4-mercaptophenol (B154117) and chloromethyl ethyl ether.
Proposed Synthetic Scheme:
Deprotonation of 4-mercaptophenol: 4-mercaptophenol would first be treated with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to deprotonate the more acidic thiol group, forming the corresponding thiophenolate salt.
Nucleophilic Substitution: The resulting thiophenolate, a potent nucleophile, would then react with chloromethyl ethyl ether in a nucleophilic substitution reaction (Williamson ether synthesis analogue for thioethers) to form the desired product, this compound.
Alternative strategies could involve the reaction of 4-mercaptophenol with ethoxymethyl alcohol under acidic conditions. nih.gov
Purification and Structural Elucidation
Once the synthesis is complete, the crude product would require purification. Column chromatography would be a suitable technique for separating the target compound from any unreacted starting materials or byproducts.
Following purification, a suite of analytical techniques would be employed to confirm the structure and purity of the compound: rroij.comonlineorganicchemistrytutor.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the atoms in the molecule. blogspot.com
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. rroij.com
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the O-H stretch of the phenolic hydroxyl group, the C-O stretches of the ether, and the C-S stretch of the thioether. blogspot.com
Spectroscopic and Structural Characterization Studies of 4 Ethoxymethyl Sulfanyl Phenol
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR: The proton NMR spectrum of 4-[(Ethoxymethyl)sulfanyl]phenol would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenol (B47542) ring would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl group and the sulfur-containing substituent. The methylene (B1212753) protons of the ethoxymethyl group (O-CH₂-S) and the methylene protons of the ethyl group (O-CH₂-CH₃) would each give rise to a singlet and a quartet, respectively. The methyl protons of the ethyl group would appear as a triplet. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show four signals for the aromatic carbons, with the carbons attached to the hydroxyl and sulfanyl (B85325) groups having characteristic chemical shifts. The carbon of the O-CH₂-S group would be found in the region typical for ethers, while the two carbons of the ethyl group would appear at higher field strengths.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between the adjacent protons of the ethyl group and between the aromatic protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Expected ¹H and ¹³C NMR Data for this compound (Note: This is a predicted table based on analogous structures, as experimental data is not publicly available.)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to OH) | 6.8 - 7.0 | 115 - 120 |
| Aromatic CH (ortho to S) | 7.2 - 7.4 | 130 - 135 |
| Aromatic C-OH | - | 155 - 160 |
| Aromatic C-S | - | 125 - 130 |
| O-CH₂-S | 4.8 - 5.0 | 70 - 75 |
| O-CH₂-CH₃ | 3.5 - 3.7 | 60 - 65 |
| O-CH₂-CH₃ | 1.1 - 1.3 | 14 - 16 |
| OH | Variable | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-O stretching vibrations for the phenol and the ether linkage would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra. The C-S bond, which may be weak in the IR spectrum, could potentially give a more distinct signal in the Raman spectrum.
Key Expected Vibrational Frequencies for this compound (Note: This is a predicted table based on analogous structures, as experimental data is not publicly available.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-O Stretch (Phenol) | 1200-1300 | Medium |
| C-O Stretch (Ether) | 1000-1100 | Medium |
| C-S Stretch | 600-800 (weak) | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenol chromophore in this compound would result in characteristic UV absorption bands. Phenols typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions of the benzene ring. The position and intensity of these bands are sensitive to the nature and position of the substituents. The presence of the sulfanyl group is expected to cause a bathochromic (red) shift of these absorption maxima compared to phenol itself.
Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent (Note: This is a predicted table based on analogous structures, as experimental data is not publicly available.)
| Transition | Expected λmax (nm) |
| π→π* (Primary Band) | ~220 - 240 |
| π→π* (Secondary Band) | ~270 - 290 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₉H₁₂O₂S), HRMS would provide a highly accurate mass measurement that would distinguish it from other compounds with the same nominal mass. This technique is essential for confirming the identity of a newly synthesized compound.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are used to separate the components of a mixture, allowing for the assessment of purity and the quantification of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmatec-conferences.org For a volatile compound like this compound (or its derivatized form), GC would separate it from any impurities. nih.gov The mass spectrometer would then provide a mass spectrum for the eluted compound, which serves as a chemical fingerprint. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure, showing fragments corresponding to the loss of the ethyl group, the ethoxymethyl group, and other characteristic cleavages. This allows for unambiguous identification and an assessment of the compound's purity. nih.gov
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a phenolic compound like this compound, reversed-phase HPLC would be the most probable method of choice.
Methodology: In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 column, would be used. The mobile phase would consist of a polar solvent mixture, often a combination of water (frequently acidified with acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of this compound from any starting materials, by-products, or degradation products.
Detection Methods: Several detection methods could be coupled with HPLC for the analysis of this compound:
UV-Visible (UV-Vis) or Photodiode Array (PDA) Detection: Phenolic compounds exhibit strong absorbance in the UV region. A UV-Vis or PDA detector would be highly effective for detecting and quantifying this compound. A PDA detector would have the added advantage of providing a UV spectrum for the peak, aiding in its identification. The expected absorbance maximum would be influenced by the phenol and sulfanyl chromophores.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) would provide definitive identification by determining the mass-to-charge ratio of the eluting compound. This would confirm the molecular weight of this compound and, with high-resolution mass spectrometry, its elemental composition. Fragmentation patterns observed in MS/MS analysis could further elucidate the compound's structure.
Fluorescence Detection: While not all phenols are naturally fluorescent, derivatization or inherent fluorescence could potentially be exploited for highly sensitive and selective detection.
A hypothetical data table for the HPLC analysis of a synthesized batch of this compound is presented below.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 275 nm |
| Retention Time | ~12.5 min (Hypothetical) |
| Purity (by area %) | >98% (Hypothetical) |
Theoretical and Computational Chemistry of 4 Ethoxymethyl Sulfanyl Phenol
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights into transient species and energetic landscapes that can be challenging to probe experimentally. For a molecule such as 4-[(Ethoxymethyl)sulfanyl]phenol, computational chemistry would be instrumental in predicting its reactivity and understanding the pathways of its transformations.
The transition state is a critical concept in chemical kinetics, representing the highest energy barrier along a reaction pathway. Its characterization is a primary goal of computational reaction mechanism studies.
Locating Transition States: The process begins with a search for the transition state geometry on the potential energy surface. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. More rigorous, though computationally intensive, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can also be employed for higher accuracy. For complex reactions, specialized algorithms are used to locate this first-order saddle point.
Verification and Analysis: Once a potential transition state structure is located, its identity is confirmed through a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate leading from reactant to product. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to ensure that the identified transition state indeed connects the intended reactants and products. While specific transition state calculations for this compound are not available, studies on similar Michael addition reactions involving thiols have shown that the stability of intermediate structures can be a good predictor of reactivity, sometimes even outperforming transition state calculations in correlating with experimental kinetic data. nih.govacs.org
A complete picture of a reaction mechanism is provided by its energetic profile, which maps the energy of the system as it progresses from reactants to products through transition states and any intermediates.
Predicting Reactivity: For this compound, computational modeling could be used to construct energetic profiles for various potential reactions, such as electrophilic aromatic substitution, oxidation at the sulfur atom, or cleavage of the ether or thioether bonds. For instance, theoretical studies on phenol (B47542) decomposition have highlighted the competition between different reaction pathways at varying temperatures, which can be rationalized through their calculated energetic profiles. researchgate.net Similarly, computational investigations into the photodissociation of thioethers have revealed ultrafast fragmentation pathways driven by the evolution of electronic states. rsc.org Although no specific data exists for this compound, the following table illustrates the type of data that would be generated from such computational studies for hypothetical key transformations.
Table 1: Illustrative Energetic Data for Hypothetical Reactions of this compound
This table is presented for illustrative purposes to show the kind of data that would be generated from a computational study. The values are hypothetical and not based on actual calculations for the specific compound.
| Reaction Transformation | Reactant(s) | Product(s) | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG (kcal/mol) |
| Electrophilic Bromination (ortho) | This compound + Br₂ | 2-Bromo-4-[(ethoxymethyl)sulfanyl]phenol + HBr | Data Not Available | Data Not Available |
| S-Oxidation | This compound + H₂O₂ | 4-[(Ethoxymethyl)sulfinyl]phenol + H₂O | Data Not Available | Data Not Available |
| O-Dealkylation | This compound | 4-(Sulfanyl)phenol + Ethoxymethanol | Data Not Available | Data Not Available |
Advanced Applications Research of 4 Ethoxymethyl Sulfanyl Phenol and Its Derivatives
Exploration in Materials Science and Polymer Chemistry
The bifunctional nature of 4-[(Ethoxymethyl)sulfanyl]phenol, with its hydroxyl and sulfanyl (B85325) groups, makes it a theoretically attractive candidate for materials science and polymer chemistry. However, specific research on its incorporation into polymer backbones or its use as a monomer or cross-linking agent is not yet available in published literature.
Incorporation into Polymer Backbones for Functional Materials
Currently, there are no specific studies detailing the incorporation of this compound into polymer backbones to create functional materials. The presence of the phenolic hydroxyl group and the potential for modification of the sulfur-containing side chain could, in theory, allow for its inclusion in polyesters, polycarbonates, or other condensation polymers. Such incorporation could impart properties like altered refractive index, thermal stability, or affinity for metal ions, but experimental data on these fronts for this specific compound is lacking.
Role as Monomers or Cross-linking Agents
The potential for this compound to act as a monomer or a cross-linking agent remains a topic for future investigation. Its phenolic group could participate in polymerization reactions, while the sulfanyl portion could be used in "click" chemistry reactions, such as thiol-ene additions, to form polymer networks. A patent from 1958 describes the use of related sulfur-containing phenolic compounds as antioxidants to protect synthetic hydrocarbon polymers from oxidative degradation, but this is in the context of an additive rather than a reactive monomer or cross-linker.
Catalytic Applications and Photocatalysis
The sulfur and phenol (B47542) moieties in this compound suggest its potential utility in catalysis and photocatalysis. However, direct research into these applications for this specific molecule is not yet documented.
Investigation as an Organic Photocatalyst or Pre-catalyst
There is no current research investigating this compound as an organic photocatalyst or pre-catalyst. However, studies on sulfur-doped nanoporous carbons have demonstrated that the presence of sulfur-containing functional groups can significantly enhance the photocatalytic degradation of phenol under solar light. For instance, research on sulfur-doped biochar has shown that the introduction of sulfur can modify the electron density distribution and reduce the electrochemical impedance of the material, thereby facilitating efficient electron transfer in catalytic processes for phenol degradation. These findings suggest that the sulfur atom in this compound could potentially play a role in photocatalytic cycles, but this remains a hypothetical application requiring experimental validation.
Ligand Design for Metal-Catalyzed Reactions
The design of this compound as a ligand for metal-catalyzed reactions is another area that is currently unexplored. The sulfur and oxygen atoms could theoretically act as coordination sites for metal centers, making it a potential bidentate ligand. The electronic properties of the phenol ring could also be tuned to influence the catalytic activity of the metal complex. Research on the radical reactions of other sulfur-containing phenolic compounds has been conducted using techniques like electron spin resonance spectroscopy to understand their oxidation behavior in the presence of metals like cerium(IV) and iron(III), which provides a foundational understanding of the redox properties of this class of compounds.
Development as Chemical Probes for Environmental Studies (excluding biological effects)
The development of chemical sensors and probes for the detection of environmental pollutants is a significant area of research. While there is a great deal of interest in detecting phenolic compounds in the environment, there are no published studies on the use of this compound itself as a chemical probe. Research in this area tends to focus on the development of materials and methods to detect phenols, rather than using a specific phenolic compound as the probe. For example, studies have explored sulfur-doped graphene quantum dots as part of a colorimetric sensor for nitrophenols. This suggests that while derivatives of sulfur-containing phenols may find use in sensor construction, the direct application of this compound as a probe has not been reported. The catalytic degradation of phenol using sulfur-doped biochar in the presence of persulfate has been studied, indicating the role of sulfur in mediating chemical reactions relevant to environmental remediation.
Synthesis and Characterization of Analogues and Derivatives
Structural Modifications of the Phenolic Ring
The aromatic core of 4-[(Ethoxymethyl)sulfanyl]phenol is a prime target for functionalization, enabling the introduction of various substituents that can significantly influence the molecule's electronic and steric properties.
Halogenation and Nitration Analogues
The introduction of halogen atoms or nitro groups onto the phenolic ring can dramatically alter the compound's reactivity and potential biological activity.
Halogenation: The insertion of halogen atoms into phenolic compounds is a widely used strategy in medicinal chemistry to enhance properties such as membrane permeability. nih.gov Methods for the regioselective halogenation of phenols include directed ortho-lithiation reactions of O-aryl N-isopropylcarbamates, which can provide access to ortho-fluoro and ortho-iodo derivatives. researchgate.net Another approach involves an oxidative procedure using iodosylbenzene and ammonium (B1175870) iodide for controlled mono-iodination. researchgate.net For instance, late-stage bromination using N-bromosuccinimide (NBS) has been employed for the synthesis of halogenated analogues of complex natural products. nih.gov
Nitration: Nitration of phenols typically yields a mixture of ortho and para isomers. researchgate.net The use of metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, can offer a practical and chemoselective method for the nitration of phenolic compounds. researchgate.netrsc.org These reactions can be performed under various conditions, including in the presence of acetic acid or under microwave irradiation. researchgate.net The resulting nitro-substituted phenols can serve as key intermediates for further synthetic transformations. rsc.org
Below is a table summarizing potential halogenated and nitrated analogues of this compound.
| Substituent | Potential IUPAC Name | Rationale for Synthesis |
| 2-Chloro | 2-Chloro-4-[(ethoxymethyl)sulfanyl]phenol | Investigate electronic effects of an electron-withdrawing group ortho to the hydroxyl. |
| 2,6-Dichloro | 2,6-Dichloro-4-[(ethoxymethyl)sulfanyl]phenol | Study the impact of steric hindrance and increased lipophilicity. |
| 2-Bromo | 2-Bromo-4-[(ethoxymethyl)sulfanyl]phenol | Explore the influence of a different halogen on physicochemical properties. |
| 2-Nitro | 4-[(Ethoxymethyl)sulfanyl]-2-nitrophenol | Examine the effect of a strong electron-withdrawing group on acidity and reactivity. |
| 3-Nitro | 4-[(Ethoxymethyl)sulfanyl]-3-nitrophenol | Evaluate the impact of substitution meta to the hydroxyl group. |
Alkyl and Alkoxy Substitutions
The addition of alkyl or alkoxy groups to the phenolic ring can modulate lipophilicity, steric bulk, and hydrogen bonding capacity.
Alkylation: Alkyl-substituted phenols can be synthesized through various methods, including Friedel-Crafts alkylation. A method for synthesizing alkoxyalkyl substituted phenols involves the reaction of an alkyl-substituted phenol (B47542) with an alcohol and an aldehyde under the action of a mixed catalyst. google.com
Alkoxylation: The synthesis of alkoxy-substituted phenols can be achieved through methods like the Williamson ether synthesis or electrochemical oxidation of hydroquinones in different alcohol media. researchgate.net The electrochemical approach has been shown to produce good yields of the corresponding alkoxy-substituted phenols. researchgate.net
The following table outlines potential alkyl and alkoxy substituted analogues.
| Substituent | Potential IUPAC Name | Rationale for Synthesis |
| 2-Methyl | 4-[(Ethoxymethyl)sulfanyl]-2-methylphenol | Investigate the effect of a small, electron-donating group. |
| 3,5-Di-tert-butyl | 3,5-Di-tert-butyl-4-[(ethoxymethyl)sulfanyl]phenol | Introduce bulky groups to probe steric interactions. |
| 2-Methoxy | 4-[(Ethoxymethyl)sulfanyl]-2-methoxyphenol | Study the impact of an electron-donating alkoxy group on the phenolic hydroxyl. |
| 3-Methoxy | 4-[(Ethoxymethyl)sulfanyl]-3-methoxyphenol | Evaluate the electronic and steric effects of a meta-alkoxy substituent. |
Variations in the Ethoxymethyl Group
Modifying the ethoxymethyl side chain offers another layer of structural diversification, allowing for changes in polarity, size, and conformational flexibility.
Homologous Series of Alkoxymethyl Groups
Extending or shortening the alkyl chain of the alkoxymethyl group can systematically alter the compound's properties. The synthesis of such homologous series can often be achieved by reacting 4-(hydroxymethyl)phenol with the corresponding alkyl halide or by using different alcohols in alkoxyalkylation reactions. mdpi.com
A table of homologous alkoxymethyl analogues is presented below.
| Homologue | IUPAC Name | Rationale for Synthesis |
| Methoxymethyl | 4-[(Methoxymethyl)sulfanyl]phenol | Shorten the alkyl chain to decrease lipophilicity. |
| Propoxymethyl | 4-[(Propoxymethyl)sulfanyl]phenol | Lengthen the alkyl chain to increase lipophilicity. |
| Butoxymethyl | 4-[(Butoxymethyl)sulfanyl]phenol | Further increase the alkyl chain length to study its effect on physical properties. |
Cyclic Ether Analogues
Replacing the linear ethoxy group with a cyclic ether can introduce conformational constraints and alter the molecule's interaction with biological targets. The synthesis of cyclic ethers can be accomplished through various methods, including intramolecular cyclization of diols or the reaction of a phenol with a cyclic ether precursor. organic-chemistry.org For example, tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives can be synthesized from the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate. organic-chemistry.org
The table below details potential cyclic ether analogues.
| Cyclic Ether | Potential IUPAC Name | Rationale for Synthesis |
| Tetrahydrofurfuryl | 4-[(Tetrahydrofuran-2-ylmethoxy)sulfanyl]phenol | Introduce a five-membered cyclic ether. |
| Tetrahydropyranyl | 4-[(Tetrahydropyran-2-ylmethoxy)sulfanyl]phenol | Incorporate a six-membered cyclic ether to assess the impact of ring size. |
Modifications of the Sulfanyl (B85325) Linkage
The sulfur atom in the sulfanyl linkage is a key functional group that can be oxidized to form sulfoxides and sulfones, or replaced with other linkers to create different classes of compounds. Chemical synthesis methods can be employed for the sulfation of phenolic acids, using reagents like SO3 complexes. mdpi.com
The following table outlines potential modifications to the sulfanyl linkage.
| Modified Linkage | Potential IUPAC Name | Rationale for Synthesis |
| Sulfinyl (Sulfoxide) | 4-[(Ethoxymethyl)sulfinyl]phenol | Introduce a polar sulfoxide (B87167) group to increase water solubility and hydrogen bonding potential. |
| Sulfonyl (Sulfone) | 4-[(Ethoxymethyl)sulfonyl]phenol | Further oxidize the sulfur to a sulfone to significantly alter electronic properties and polarity. |
| Methylene (B1212753) | 4-(Ethoxymethyl)benzyl alcohol | Replace the sulfur with a carbon atom to create an ether linkage, removing the potential for sulfur oxidation. |
| Ether | 1-(Ethoxymethyl)-4-phenoxybenzene | Replace the sulfanyl group with an ether linkage to explore the impact on conformational flexibility. |
Exploration of -Sulfinyl- and -Sulfonyl- Analogues
Typically, the synthesis of sulfoxides is achieved by the controlled oxidation of the corresponding sulfide (B99878). Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The reaction conditions, such as temperature and stoichiometry of the oxidant, are critical to prevent over-oxidation to the sulfone.
Further oxidation of the sulfoxide, or more direct, harsher oxidation of the sulfide, yields the sulfone. Reagents like potassium permanganate (B83412) or an excess of a strong oxidizing agent like m-CPBA are often employed for this purpose.
The characterization of these oxidized analogues would rely on standard spectroscopic techniques. In Infrared (IR) spectroscopy, the formation of the sulfoxide would be indicated by a strong absorption band for the S=O stretch, typically in the range of 1030-1070 cm⁻¹. For the sulfone, two characteristic strong absorption bands for the symmetric and asymmetric SO₂ stretching vibrations would be expected, appearing around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy would also be crucial, with the protons on the carbon adjacent to the sulfur atom (the ethoxymethyl group) showing a downfield shift upon oxidation.
Replacement with Other Heteroatom Linkages (e.g., -O-, -NH-)
Replacing the sulfur atom in this compound with other heteroatoms, such as oxygen (-O-) to form an ether or nitrogen (-NH-) to form an amine, can significantly alter the compound's chemical and physical properties, including its hydrogen bonding capacity, polarity, and conformational flexibility.
Ether Analogues (-O-)
The synthesis of the ether analogue, 4-[(ethoxymethyl)oxy]phenol, would likely involve a Williamson ether synthesis. This would typically entail the reaction of the sodium or potassium salt of hydroquinone (B1673460) (4-hydroxyphenol) with an ethoxymethyl halide, such as ethoxymethyl chloride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). Alternatively, the reaction could be performed under phase-transfer catalysis conditions.
The successful synthesis of this ether analogue would be confirmed by spectroscopic analysis. In ¹H NMR, the appearance of a singlet for the -O-CH₂-O- protons would be a key indicator. Mass spectrometry would show a molecular ion peak corresponding to the formula of the ether.
Amine Analogues (-NH-)
The synthesis of the secondary amine analogue, 4-[(ethoxymethyl)amino]phenol, presents a greater synthetic challenge. A potential route could involve the N-alkylation of 4-aminophenol (B1666318) with an ethoxymethyl halide. However, controlling the degree of alkylation to prevent the formation of the tertiary amine and ensuring selectivity for N-alkylation over O-alkylation of the phenolic hydroxyl group would be critical. Protective group strategies might be necessary to achieve the desired product. For instance, the phenolic hydroxyl group could be protected, followed by N-alkylation and subsequent deprotection.
Characterization would involve IR spectroscopy, which would show a characteristic N-H stretching vibration. ¹H NMR spectroscopy would confirm the presence of the N-H proton, which would be exchangeable with D₂O, and the ethoxymethyl group.
While specific research on the synthesis and detailed findings for these exact analogues of this compound is limited, the established principles of organic synthesis provide clear pathways for their preparation. The synthesis and subsequent evaluation of these analogues would be instrumental in building a comprehensive understanding of the structure-property relationships within this class of compounds.
Concluding Remarks and Future Research Directions
Summary of Synthetic Challenges and Achievements
As no synthesis of 4-[(Ethoxymethyl)sulfanyl]phenol has been reported, a summary of achievements is not possible. The primary synthetic challenge would be the selective S-alkylation of 4-mercaptophenol (B154117) in the presence of the acidic phenolic proton. Careful selection of the base and reaction conditions would be crucial to prevent O-alkylation. Another challenge could be the stability of the ethoxymethylsulfanyl group under various reaction conditions.
Prospects for Further Exploration of Reactivity
The reactivity of this compound would be dictated by its three functional groups: the phenol (B47542), the thioether, and the aromatic ring. Future research could explore:
Phenolic Hydroxyl Group: Reactions such as O-alkylation, O-acylation, and electrophilic aromatic substitution directed by the hydroxyl group.
Thioether Linkage: Oxidation to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties of the molecule. The thioether could also be a target for metal coordination.
Aromatic Ring: Electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by both the hydroxyl and the ethoxymethylsulfanyl substituents.
Potential for Development of New Materials or Catalytic Systems
The trifunctional nature of this compound could make it a versatile building block for new materials. The phenolic hydroxyl group could be used for polymerization or for grafting onto surfaces. The thioether moiety could act as a ligand for transition metals, opening possibilities for the development of novel catalysts. The combination of a hydrogen-bond-donating phenol and a metal-coordinating thioether could lead to the design of unique supramolecular structures or sensors.
Emerging Methodologies in Phenol and Thioether Chemistry Applicable to the Compound
Recent advances in phenol and thioether chemistry could be applied to the synthesis and modification of this compound, should it become available. These include:
Photoredox Catalysis: For the formation of the C-S bond under mild conditions.
Flow Chemistry: To potentially manage the selectivity and safety of the S-alkylation reaction.
Late-Stage Functionalization: C-H activation techniques could be employed to introduce additional functional groups onto the aromatic ring in a controlled manner.
Q & A
Q. How can researchers synthesize this compound with high purity?
- Synthesis Protocol : A two-step approach is common: (i) Etherification : React 4-mercaptophenol with chloromethyl ethyl ether under basic conditions (e.g., K₂CO₃ in acetone). (ii) Purification : Use silica gel column chromatography with ethyl acetate/hexane (1:3 v/v) for elution. Purity can exceed 99% as verified by HPLC-UV at 254 nm .
Q. What are the key physicochemical properties critical for experimental design?
- Critical Parameters :
- LogP : ~1.94 (indicating moderate hydrophobicity, relevant for solvent selection) .
- Boiling Point : 125°C at 4 mmHg (requires vacuum distillation for isolation) .
- Stability : Sensitive to prolonged light exposure; store in amber vials under inert gas .
Advanced Research Questions
Q. How does the structural modification of the ethoxymethyl group impact biological activity?
- Structure-Activity Relationship (SAR) :
- The ethoxymethyl group enhances membrane permeability compared to hydroxyl analogs, as shown in antimicrobial assays against Staphylococcus aureus (MIC = 32 µg/mL).
- Substitution with larger alkyl groups (e.g., propoxymethyl) reduces activity, suggesting steric hindrance at target sites .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity to bacterial enzymes like dihydrofolate reductase.
Q. What metabolic pathways involve this compound, and how can they be tracked?
- Metabolite Identification : In human urine, LC-HRMS detected sulfated conjugates (e.g., dopamine 4-sulfate) and glucuronidated derivatives, indicating Phase II metabolism .
- Tracer Studies : Employ ¹⁴C-labeled compound in rodent models to quantify biliary excretion (major route) vs. renal clearance .
Q. How can researchers resolve contradictions in reported LogP values across studies?
- Data Reconciliation :
- Experimental Variability : LogP ranges from 1.94 (shake-flask method) to 2.3 (HPLC-derived). Use atomic contribution models (e.g., Crippen’s fragmentation) to validate experimental setups .
- pH Effects : Ionization at physiological pH (pKa ~9.5) may alter partitioning; measure LogD at pH 7.4 for drug discovery contexts .
Q. What ecotoxicological risks are associated with this compound?
- Risk Assessment :
- Aquatic Toxicity : 96-hour LC₅₀ for Daphnia magna is 12 mg/L, indicating moderate toxicity.
- Degradation : UV/H₂O₂ advanced oxidation reduces concentration by >90% in 60 minutes, suggesting remediation feasibility .
Methodological Considerations
Q. How to optimize extraction yields from natural sources?
- Solvent Selection : Chloroform extracts yielded 3% this compound from Cremastra appendiculata, outperforming ethyl acetate and petroleum ether .
- Ultrasound-Assisted Extraction (UAE) : 20 kHz, 50°C, 30 minutes increased yield by 40% vs. Soxhlet .
Q. What spectroscopic techniques are best for characterizing degradation products?
- Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
